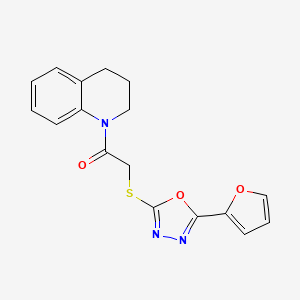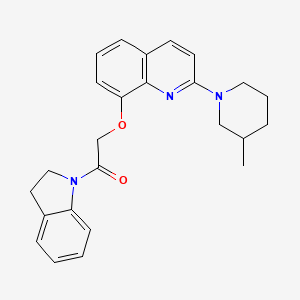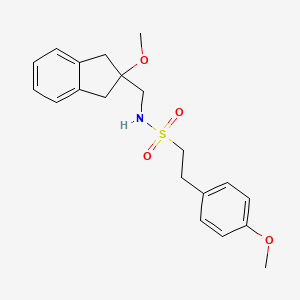![molecular formula C15H12N6S B2483484 2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole CAS No. 1146935-31-0](/img/structure/B2483484.png)
2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole”:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with microbial cell walls and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It targets specific pathways involved in cell proliferation and survival, thereby inhibiting tumor growth. Its ability to selectively target cancer cells while sparing normal cells is particularly noteworthy .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models. This makes it a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
Due to its chemical structure, this compound can scavenge free radicals and reduce oxidative stress. This antioxidant activity is beneficial in preventing cellular damage caused by oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases .
Antiviral Applications
The compound has shown promise in antiviral research, particularly against viruses that rely on specific enzymes for replication. By inhibiting these enzymes, the compound can prevent viral replication and spread. This application is particularly relevant for developing treatments for viral infections such as influenza and hepatitis .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It appears to protect neurons from damage and improve cognitive function, potentially offering a new avenue for treating these debilitating conditions .
Antifungal Properties
In addition to its antibacterial activity, this compound has demonstrated antifungal properties. It disrupts fungal cell membranes and inhibits the growth of various fungal species. This makes it a valuable candidate for developing antifungal medications, especially for resistant strains .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are critical in various biological processes. This includes enzymes involved in metabolic pathways and signal transduction. By inhibiting these enzymes, the compound can modulate biological activities and has potential applications in treating metabolic disorders and cancers .
These applications highlight the versatility and potential of “2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole” in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various cellular structures and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These properties greatly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action.
Result of Action
Similar compounds have been shown to induce apoptosis in certain cell lines .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect how a compound interacts with its target and how stable it remains over time .
Propiedades
IUPAC Name |
2-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S/c1-2-6-11-10(5-1)17-15(18-11)22-9-13-19-14(21-20-13)12-7-3-4-8-16-12/h1-8H,9H2,(H,17,18)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOSALUHALIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=NC(=NN3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)


![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2483408.png)



![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2483415.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)
![Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]-](/img/structure/B2483417.png)

![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)
![9H-Fluoren-9-ylmethyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride](/img/structure/B2483424.png)